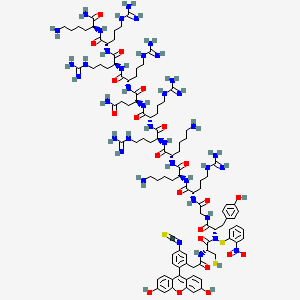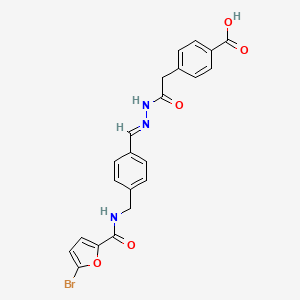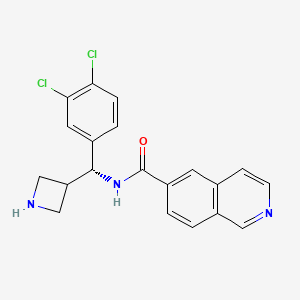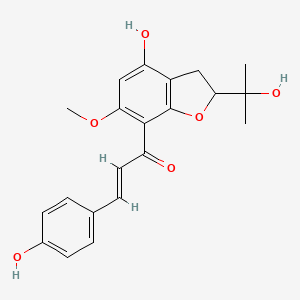
Dihydroobionin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroobionin B is a naturally occurring compound isolated from the microorganism Pseudocoleophoma sp. KT4119. It is known for its potent inhibitory activity against HIV-1 integrase, an enzyme crucial for the replication of the HIV virus. The compound has a molecular weight of 358.43 and a chemical formula of C21H26O5 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroobionin B involves several steps, including the isolation of the compound from its natural source, Pseudocoleophoma sp. KT4119. The planar structure of this compound is characterized by mass and NMR spectral analysis, and its absolute structure is determined by electronic circular dichroism spectral analysis .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than large-scale synthetic production .
Analyse Des Réactions Chimiques
Common Reagents and Conditions: Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions .
Major Products Formed: The major products formed from the reactions of Dihydroobionin B are not extensively studied. More research is required to identify the primary products resulting from its chemical reactions .
Applications De Recherche Scientifique
Dihydroobionin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its most notable application is as an HIV-1 integrase inhibitor, where it has shown significant potential in inhibiting the replication of the HIV virus without exhibiting significant cytotoxicity . This makes it a valuable compound for the development of new antiretroviral therapies.
Mécanisme D'action
Dihydroobionin B exerts its effects by inhibiting HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration process. This inhibition disrupts the replication cycle of the HIV virus, thereby reducing its ability to proliferate .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Obionin B
- Coleophomapyrones A and B
- Coleophomaldehyde A
Uniqueness: Dihydroobionin B is unique due to its potent inhibitory activity against HIV-1 integrase and its low cytotoxicity. Compared to similar compounds like Obionin B and Coleophomapyrones, this compound exhibits a higher specificity and efficacy in targeting HIV-1 integrase .
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(3S)-3-heptyl-10-hydroxy-7-methoxy-3,4-dihydro-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C21H26O5/c1-3-4-5-6-7-8-15-10-13-9-14-11-17(25-2)20(23)21(24)18(14)19(22)16(13)12-26-15/h9,11,15,22H,3-8,10,12H2,1-2H3/t15-/m0/s1 |
Clé InChI |
HNPRLKMQWXHCDF-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCC[C@H]1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC |
SMILES canonique |
CCCCCCCC1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)





![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)
